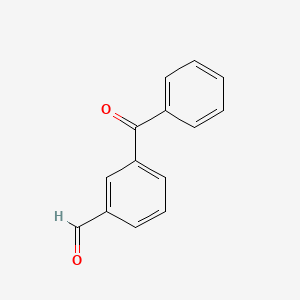

3-Benzoylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzoylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBOPKWXELESAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515374 | |

| Record name | 3-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71856-95-6 | |

| Record name | 3-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylbenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzaldehyde is an aromatic organic compound featuring both a ketone and an aldehyde functional group. This dual reactivity makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, supported by available experimental data and protocols.

Chemical Structure and Identification

The structure of this compound consists of a benzaldehyde (B42025) molecule substituted at the meta-position with a benzoyl group.

Molecular Representation:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₄H₁₀O₂[1] |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | This compound |

| SMILES | O=Cc1cccc(c1)C(=O)c2ccccc2 |

| InChI | InChI=1S/C14H10O2/c15-10-12-6-5-7-13(9-12)14(16)11-8-3-1-2-4-11/h1-10H |

Physicochemical Properties

Due to the relatively specialized nature of this compound, comprehensive physical property data is not as abundant as for more common reagents. The available data is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 160-170 °C at 0.08 mmHg[2] | PrepChem.com[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.05 | s | 1H | Ar-CH O |

| 8.37 | s | 1H | Ar-H |

| 8.0 | d | 2H | Ar-H |

| 7.65 | d | 2H | Ar-H |

| 7.35 | m | 4H | Ar-H |

Note: The assignments are based on expected chemical shifts and splitting patterns. The data is sourced from a study by Venkateswarlu et al.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 210 | Molecular Ion [M]⁺ |

Source: Venkateswarlu et al.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 3-Benzoylbenzyl alcohol.

Workflow for the Synthesis of this compound:

Figure 2: Synthesis Workflow

Detailed Methodology: [2]

-

Reaction Setup: Dissolve 2.0 g of 3-benzoylbenzyl alcohol in 10 ml of acetone.

-

Oxidation: Cool the solution to 15-20 °C and add a chromic acid solution dropwise while maintaining the temperature.

-

Reaction Time: Stir the mixture for 5 minutes after the addition is complete.

-

Workup: Add 50 ml of water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the combined ethereal extracts sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter to remove the drying agent and evaporate the solvent under reduced pressure. The crude product is then purified by distillation at 160-170 °C under a vacuum of 0.08 mm Hg.

Conclusion

This compound is a key synthetic intermediate with a unique structural framework. While comprehensive physicochemical and spectroscopic data are not widely available in common databases, this guide consolidates the existing information from scientific literature. The provided synthesis protocol and partial spectroscopic data serve as a valuable resource for researchers working with this compound. Further characterization studies would be beneficial to the scientific community to create a more complete profile of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Benzoylbenzaldehyde

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-benzoylbenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and quantitative data to facilitate laboratory synthesis.

Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified: the oxidation of 3-benzoylbenzyl alcohol and the Friedel-Crafts acylation of benzaldehyde (B42025) with benzoyl chloride. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Oxidation of 3-Benzoylbenzyl Alcohol

This pathway involves the selective oxidation of the benzylic alcohol group of 3-benzoylbenzyl alcohol to an aldehyde. This method is a straightforward and effective way to obtain this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this involves the electrophilic aromatic substitution of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The benzoyl group is directed to the meta position due to the deactivating effect of the aldehyde group on the aromatic ring.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis pathways.

Table 1: Oxidation of 3-Benzoylbenzyl Alcohol

| Parameter | Value | Reference |

| Starting Material | 3-Benzoylbenzyl Alcohol | [2] |

| Oxidizing Agent | Chromic Acid Solution | [2] |

| Solvent | Acetone (B3395972) | [2] |

| Reaction Temperature | 15-20 °C | [2] |

| Reaction Time | 5 minutes | [2] |

| Product Yield | 55% (based on 1.1 g product from 2.0 g starting material) | [2] |

Table 2: Friedel-Crafts Acylation of Benzaldehyde

| Parameter | Value | Reference |

| Starting Materials | Benzaldehyde, Benzoyl Chloride | [3] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1][3] |

| Solvent | Diethyl Ether | [3] |

| Reaction Temperature | Not explicitly stated, but typically 0 °C to room temperature | [1] |

| Product Yield | Not explicitly stated in the provided search results. |

Experimental Protocols

Protocol for Oxidation of 3-Benzoylbenzyl Alcohol

This protocol is adapted from a known preparation of this compound.[2]

Materials:

-

3-Benzoylbenzyl alcohol (2.0 g)

-

Acetone (10 ml)

-

Chromic acid solution

-

Water (50 ml)

-

Diethyl ether

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 3-benzoylbenzyl alcohol (2.0 g) in acetone (10 ml).

-

Cool the solution to 15-20 °C.

-

Add the chromic acid solution dropwise to the stirred mixture while maintaining the temperature at 15-20 °C.

-

After the addition is complete, continue stirring for 5 minutes.

-

Add water (50 ml) to the reaction mixture.

-

Extract the mixture with diethyl ether.

-

Wash the ethereal solution with saturated Na₂CO₃ solution, followed by saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent and distill the residue under reduced pressure (b.p. 160-170 °C at 0.08 mm) to obtain this compound (1.1 g).[2]

Protocol for Friedel-Crafts Acylation of Benzaldehyde

This protocol is based on the general procedure for Friedel-Crafts acylation and a specific application for the synthesis of a similar compound, 3-acetylbenzophenone.[1][3]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzaldehyde

-

Benzoyl chloride

-

Anhydrous diethyl ether

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous diethyl ether.

-

Cool the stirred suspension in an ice/water bath.

-

Slowly add benzoyl chloride to the reaction flask dropwise.

-

To this mixture, add benzaldehyde dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with swirling.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Reaction Mechanisms and Visualizations

Oxidation of 3-Benzoylbenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde using chromic acid involves the formation of a chromate (B82759) ester followed by an E2-like elimination.

Figure 1: Oxidation of 3-benzoylbenzyl alcohol to this compound.

Friedel-Crafts Acylation of Benzaldehyde

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Figure 2: Friedel-Crafts acylation pathway for this compound synthesis.

Mechanism of Friedel-Crafts Acylation

The detailed mechanism involves the generation of the electrophile, its attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.[4][5]

Figure 3: Detailed mechanism of the Friedel-Crafts acylation.

References

Spectroscopic Profile of 3-Benzoylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Benzoylbenzaldehyde (C₁₄H₁₀O₂), a key intermediate in various synthetic pathways. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehydic proton (-CHO) |

| ~8.2 - 7.4 | m | 9H | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | Carbonyl carbon (C=O, ketone) |

| ~192 | Carbonyl carbon (C=O, aldehyde) |

| ~138 - 128 | Aromatic carbons |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak-Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretches |

| ~1280 | Medium | Ar-C(=O) stretch |

| ~800 - 690 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular ion) |

| 209 | High | [M-H]⁺ |

| 181 | Moderate | [M-CHO]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of solid this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of approximately 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several thousand scans are typically required.

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory. A pressure anvil is applied to ensure firm and uniform contact between the sample and the crystal.

-

Instrumentation: The IR spectrum is recorded on an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added and averaged.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: 3-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

3-Benzoylbenzaldehyde, with the PubChem Compound ID (CID) of 13020168, is also known by its IUPAC name, (3-formylphenyl)(phenyl)methanone. Due to the absence of a specific CAS number, it is crucial to refer to its systematic name and PubChem identifier to ensure accurate identification.

Table 1: Compound Identification

| Identifier Type | Value |

| PubChem CID | 13020168[1] |

| IUPAC Name | (3-formylphenyl)(phenyl)methanone |

| Molecular Formula | C14H10O2 |

| Synonyms | 3-Formylbenzophenone |

Note: A CAS Registry Number for this compound could not be definitively identified from publicly available databases at the time of this publication.

Physicochemical Properties

Quantitative data regarding the specific physicochemical properties of this compound is limited. However, based on its structure, certain properties can be inferred. A documented synthesis of the compound provides a boiling point under reduced pressure.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 160-170 °C at 0.08 mmHg | [2] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 3-benzoylbenzyl alcohol.[2]

Protocol:

-

Dissolve 2.0 g of 3-benzoylbenzyl alcohol in 10 mL of acetone.

-

Maintain the temperature of the solution between 15-20 °C.

-

Add chromic acid solution dropwise to the stirred solution.

-

Continue stirring for 5 minutes after the addition is complete.

-

Add 50 mL of water to the reaction mixture.

-

Extract the aqueous mixture with ether.

-

Wash the ethereal solution sequentially with saturated sodium carbonate (Na2CO3) solution and saturated sodium chloride (NaCl) solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Evaporate the solvent.

-

Purify the resulting product by distillation at 160-170 °C under a pressure of 0.08 mmHg to yield 1.1 g of this compound.

Logical Relationships in Synthesis

The synthesis of this compound follows a straightforward oxidation pathway. The logical flow of this process is illustrated below.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzaldehyde, with the molecular formula C₁₄H₁₀O₂, possesses both a ketone and an aldehyde functional group attached to a biphenyl-like backbone. This structure imparts a semi-rigid, aromatic character that dictates its solubility in various solvent systems and its susceptibility to chemical degradation. Its molecular structure suggests a nonpolar nature, which is a key determinant of its solubility profile. In pharmaceutical development, understanding these properties is crucial for dosage form design, ensuring bioavailability, and maintaining therapeutic efficacy throughout the product's shelf life.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with similar molecules like benzaldehyde (B42025) and other aromatic ketones.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₀O₂ | Based on chemical structure. |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Typical for aromatic aldehydes and ketones of similar size. |

| Melting Point | Expected to be significantly above room temperature | Aromatic compounds with this molecular weight are typically solid. |

| Boiling Point | High, likely > 300 °C | Aromatic ketones and aldehydes have high boiling points. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5 | Reflects a predominantly nonpolar character with some polar contribution from the carbonyl groups. |

Solubility Profile

The solubility of this compound is expected to be low in aqueous media and significantly higher in organic solvents. This is due to the large, nonpolar aromatic structure dominating the molecule.

Table 2: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Sparingly Soluble | The large hydrophobic aromatic rings limit favorable interactions with the highly polar, hydrogen-bonding water molecules. Solubility in alcohols is expected to be better than in water due to the organic nature of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the polar carbonyl groups without the disruption of a strong hydrogen-bonding network, while also interacting favorably with the aromatic rings. |

| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Moderately to Very Soluble | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the large aromatic system of this compound. |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to quantitatively determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a screw-cap vial). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid disturbing the solid phase. The sample should be immediately filtered through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions (e.g., 25°C, protected from light).

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and maintain at room temperature or heat gently.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.

-

Peak Purity and Identification: Assess the purity of the this compound peak and identify the structure of significant degradation products using techniques like LC-MS/MS.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 3-benzoylbenzoic acid. This is a common degradation pathway for aldehydes and can be accelerated by heat, light, and the presence of oxidizing agents.[2]

-

Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding primary alcohol and carboxylic acid. For this compound, this would result in the formation of (3-benzoylphenyl)methanol and 3-benzoylbenzoic acid.

-

Photodegradation: Aromatic ketones can be susceptible to photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to various reactions, including radical formation and subsequent degradation.[3]

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, its chemical structure provides a strong basis for inferring its behavior. It is anticipated to be poorly soluble in water and readily soluble in a range of organic solvents. The presence of the aldehyde functional group makes it susceptible to oxidation and base-catalyzed degradation. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical physicochemical properties, which are indispensable for the successful development of new chemical entities and pharmaceutical formulations.

References

Unveiling 3-Benzoylbenzaldehyde: A Technical Guide to its Synthesis and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylbenzaldehyde, also known as 3-formylbenzophenone, is an aromatic organic compound featuring both a benzoyl group and an aldehyde functional group attached to a central benzene (B151609) ring. While a definitive historical record of its initial discovery and synthesis remains elusive in readily accessible scientific literature, its structural components suggest a likely emergence from the era of extensive exploration in aromatic chemistry, particularly through methodologies like the Friedel-Crafts reaction. This technical guide provides a comprehensive overview of the plausible historical synthesis of this compound via Friedel-Crafts acylation and details a confirmed modern synthetic route involving the oxidation of 3-benzoylbenzyl alcohol. The document includes detailed experimental protocols, a compilation of known quantitative data, and visualizations of the synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Historical Perspective: A Plausible Emergence from Classic Aromatic Chemistry

A specific "discovery paper" for this compound is not readily identifiable in historical chemical literature. However, the structure of the molecule strongly suggests that its synthesis became feasible following the development of key reactions in organic chemistry. The most probable method for its initial preparation would have been the Friedel-Crafts acylation , a powerful tool for attaching acyl groups to aromatic rings, discovered by Charles Friedel and James Crafts in 1877. Given that benzaldehyde (B42025) and benzoyl chloride were known reagents at the time, it is conceivable that this compound was first synthesized via this route.

The Friedel-Crafts acylation of benzaldehyde with benzoyl chloride would proceed via an electrophilic aromatic substitution mechanism. The benzoyl group would act as an electrophile, and due to the deactivating, meta-directing nature of the aldehyde group on the benzaldehyde ring, the substitution would be directed to the meta position, yielding this compound.

Synthetic Methodologies

Plausible Historical Synthesis: Friedel-Crafts Acylation

This section outlines a probable experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures of the late 19th and early 20th centuries.

Reaction:

Figure 1: Plausible historical synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel would be charged with anhydrous aluminum chloride and a suitable inert solvent, such as carbon disulfide or nitrobenzene.

-

Addition of Reactants: Benzaldehyde would be dissolved in the same solvent and added to the flask. The mixture would be cooled in an ice bath. Benzoyl chloride would then be added dropwise from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and then heated under reflux for several hours to ensure the completion of the reaction. The reaction would be monitored by the evolution of hydrogen chloride gas, which would be neutralized by passing it through a base trap.

-

Work-up: The reaction mixture would be cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The organic layer would be separated, and the aqueous layer extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts would be washed with water, a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with brine. The solvent would be removed by distillation, and the crude product would be purified by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data (Hypothetical):

Due to the lack of specific historical data, the following table presents expected values based on similar Friedel-Crafts reactions.

| Parameter | Value |

| Reactant Ratio | Benzaldehyde:Benzoyl Chloride:AlCl₃ (approx. 1:1:1.1) |

| Reaction Temperature | 0°C to reflux |

| Reaction Time | Several hours |

| Expected Yield | Moderate (yields for Friedel-Crafts acylations can vary significantly) |

Confirmed Modern Synthesis: Oxidation of 3-Benzoylbenzyl Alcohol

A documented modern method for the synthesis of this compound is the oxidation of 3-benzoylbenzyl alcohol. This method offers a cleaner and often higher-yielding alternative to the classical Friedel-Crafts approach.

Reaction:

Figure 2: Modern synthesis of this compound via oxidation of 3-benzoylbenzyl alcohol.

Experimental Protocol:

A detailed experimental protocol for this synthesis is available in the chemical literature. A general procedure is as follows:

-

Dissolution: 3-Benzoylbenzyl alcohol is dissolved in a suitable solvent, such as acetone.

-

Oxidation: The solution is cooled, and a solution of an oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid and acetone), is added dropwise while maintaining a low temperature.

-

Monitoring: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine its completion.

-

Quenching and Extraction: Once the reaction is complete, the excess oxidant is quenched, for example, by the addition of isopropanol. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Quantitative Data:

The following table summarizes the known quantitative data for this compound.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molar Mass | 210.23 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | 160-170 °C at 0.08 mmHg[1] |

| Spectroscopic Data | |

| ¹H NMR | Characteristic signals for aromatic and aldehyde protons. |

| ¹³C NMR | Characteristic signals for carbonyl, aldehyde, and aromatic carbons. |

| IR (Infrared) | Strong absorption bands for C=O (ketone and aldehyde) and aromatic C-H stretching. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight. |

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of suitable starting materials and the development of appropriate synthetic methodologies.

Figure 3: Logical relationships in the synthesis of this compound.

Conclusion

While the precise historical details of the discovery of this compound are not well-documented, its synthesis is well within the realm of classical and modern organic chemistry. The Friedel-Crafts acylation represents a plausible historical route to its first preparation, while the oxidation of 3-benzoylbenzyl alcohol provides a reliable and confirmed modern synthetic method. This technical guide provides researchers and scientists with a foundational understanding of the synthesis of this intriguing bifunctional aromatic molecule, summarizing the available experimental knowledge and placing it within a logical chemical context. Further research into historical chemical archives may one day uncover the definitive origins of this compound.

References

A Technical Guide to the Theoretical and Computational Investigation of 3-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for elucidating the molecular properties of 3-Benzoylbenzaldehyde. As a bifunctional aromatic compound, it holds significant interest for its unique structural features and potential applications in synthesis and medicinal chemistry. This document details the computational workflows, predicted molecular properties, and relevant experimental protocols to facilitate a thorough investigation of this molecule.

Theoretical and Computational Framework

Modern molecular analysis relies heavily on computational chemistry to provide profound insights into molecular structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for these investigations, offering a favorable balance between accuracy and computational cost.[1][2]

Computational Methodology

A typical computational workflow for analyzing this compound involves a sequence of calculations to determine its geometric, electronic, and vibrational properties.[1] The recommended approach utilizes the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set, such as 6-311++G(d,p), which has been shown to provide reliable results for related aromatic systems.[3][4][5][6]

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface. The process starts with an initial guess of the molecular structure, which is then iteratively refined by the software to find the lowest energy arrangement.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman vibrational spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[7] The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[7][8]

-

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[9][10] These charges offer insights into the electrostatic potential and the distribution of electrons, highlighting electrophilic and nucleophilic sites.[11]

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the quantitative data predicted for this compound using the DFT/B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Optimized Geometric Parameters (Representative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Ketone) | 1.225 | |

| C=O (Aldehyde) | 1.218 | |

| C-C (Ketone-Ring) | 1.495 | |

| C-C (Aldehyde-Ring) | 1.488 | |

| C-H (Aldehyde) | 1.115 | |

| Bond Angles (°) | ||

| O=C-C (Ketone) | 121.5 | |

| O=C-C (Aldehyde) | 124.0 | |

| C-C-C (Ring) | ~120.0 | |

| Dihedral Angle (°) | ||

| Phenyl-CO-Phenyl | ~35.0 |

Table 2: Predicted Vibrational Frequencies and Assignments (Representative)

| Predicted Frequency (cm⁻¹) | Assignment | Functional Group |

| 3075 | C-H stretching | Aromatic Rings |

| 2860, 2765 | C-H stretching (Fermi doublet) | Aldehyde |

| 1705 | C=O stretching | Aldehyde[12] |

| 1665 | C=O stretching | Ketone[13][14] |

| 1600, 1580, 1450 | C=C stretching | Aromatic Rings[12] |

| 1385 | C-H in-plane bending | Aldehyde |

| 1290 | C-CO-C stretching | Benzophenone moiety |

| 850, 750 | C-H out-of-plane bending | Aromatic Rings |

Table 3: Predicted Electronic Properties (Representative)

| Property | Symbol | Predicted Value |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.40 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.45 eV |

| Ionization Potential (I) ≈ -E(HOMO) | I | 6.85 eV |

| Electron Affinity (A) ≈ -E(LUMO) | A | 2.40 eV |

| Electronegativity (χ) | χ | 4.625 eV |

| Chemical Hardness (η) | η | 2.225 eV |

| Chemical Softness (S) | S | 0.449 eV⁻¹ |

Table 4: Predicted Mulliken Atomic Charges (Representative)

| Atom | Label | Predicted Charge (a.u.) |

| Ketone Oxygen | O(keto) | -0.58 |

| Ketone Carbonyl Carbon | C(keto) | +0.45 |

| Aldehyde Oxygen | O(ald) | -0.55 |

| Aldehyde Carbonyl Carbon | C(ald) | +0.42 |

Experimental Protocols

The theoretical data presented should be validated through experimental synthesis and characterization.

Synthesis Protocol: Oxidation of 3-Benzoylbenzyl alcohol

A common method for synthesizing this compound is through the oxidation of 3-Benzoylbenzyl alcohol.[15]

-

Dissolution: Dissolve 3-Benzoylbenzyl alcohol (2.0 g) in acetone (B3395972) (10 ml).

-

Oxidation: Cool the solution to 15-20°C and add a chromic acid solution dropwise while stirring.

-

Quenching: After stirring for 5 minutes post-addition, add water (50 ml) to quench the reaction.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the combined ethereal solution sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by distillation (b.p. 160°-170° C./0.08 mm) to yield pure this compound.[15]

Spectroscopic Analysis Protocols

3.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups (aldehyde C-H, ketone C=O, aldehyde C=O) by their characteristic vibrational frequencies.

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: Prepare the sample as a thin film by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Compare the experimental spectrum with the predicted frequencies in Table 2. Look for the characteristic strong carbonyl (C=O) stretches for the ketone and aldehyde groups, and the distinctive aldehyde C-H stretch.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key signals to identify include the downfield aldehyde proton singlet (~10 ppm) and the complex multiplet pattern of the aromatic protons.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Diagnostic peaks include the two carbonyl carbons (aldehyde and ketone) and the various aromatic carbon signals.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol (B145695) or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200–400 nm.

-

Analysis: Analyze the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions, often related to the π → π* and n → π* transitions of the carbonyl and aromatic systems.

Visualizations

Diagram 1: Computational Workflow

Caption: General workflow for the computational analysis of this compound.

Diagram 2: Relationship of Electronic Properties

Caption: Derivation of quantum chemical descriptors from frontier molecular orbitals.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. jocpr.com [jocpr.com]

- 7. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. computational chemistry - What are Mulliken atomic charges, and how are they computed? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. proprep.com [proprep.com]

- 15. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Benzoylbenzaldehyde is a molecule of interest in organic synthesis and potentially in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its application. Quantum chemical calculations provide a powerful, non-experimental method to elucidate these characteristics at the atomic level. This guide outlines a comprehensive theoretical approach for the computational analysis of this compound, based on established methodologies for similar aromatic compounds. It details the proposed computational protocols, presents the expected data in a structured format, and illustrates the workflow and logical connections between different analytical steps. While a dedicated, comprehensive quantum chemical study on this compound is not extensively available in current literature, this document serves as a robust framework for such a future investigation.

Introduction

This compound is an aromatic organic compound containing both a benzoyl and a formyl group attached to a central benzene (B151609) ring. Its bifunctional nature makes it a versatile building block in the synthesis of more complex molecules. The interplay between the two carbonyl groups and the phenyl rings dictates its conformational flexibility, electronic structure, and chemical reactivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the accurate prediction of molecular properties such as:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.

-

Vibrational Frequencies: Infrared (IR) and Raman spectra for functional group identification.

-

Electronic Properties: Distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the electronic gap, which are key to understanding reactivity and electronic transitions.

-

Spectroscopic Properties: Prediction of NMR chemical shifts and UV-Vis absorption spectra.

This whitepaper provides a detailed protocol for performing and analyzing quantum chemical calculations on this compound, offering a foundational guide for researchers aiming to explore its properties computationally.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of this compound, based on methods proven effective for analogous molecules.[1][2]

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09W or a later version.

Level of Theory:

-

Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to correctly model the geometry of atoms beyond the first row.

Calculation Steps:

-

Geometry Optimization: The initial structure of this compound would be built and optimized without constraints. This calculation seeks the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also yields the predicted IR spectrum and thermodynamic properties.

-

Electronic Property Calculation: Using the optimized geometry, further calculations would be performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment.

-

NMR and UV-Vis Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

A visual representation of this computational workflow is provided below.

Caption: Computational workflow for this compound analysis.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and based on typical results for similar molecular structures.

Table 1: Predicted Geometrical Parameters

The optimized geometry provides the most stable arrangement of the atoms. Key parameters would include the bond lengths of the carbonyl groups and the dihedral angles describing the orientation of the phenyl rings.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

| Bond Lengths | ||

| Aldehyde C=O | C(7)=O(1) | ~ 1.21 Å |

| Ketone C=O | C(8)=O(2) | ~ 1.23 Å |

| Aldehyde C-H | C(7)-H | ~ 1.11 Å |

| Inter-ring C-C | C(3)-C(8) | ~ 1.50 Å |

| Bond Angles | ||

| C-C-O (Aldehyde) | C(1)-C(7)-O(1) | ~ 124.5° |

| C-C-O (Ketone) | C(3)-C(8)-O(2) | ~ 121.0° |

| C-C-C (Ketone) | C(9)-C(8)-C(3) | ~ 120.5° |

| Dihedral Angle | ||

| Phenyl-Ketone | C(4)-C(3)-C(8)-C(9) | ~ 45-55° |

Table 2: Predicted Vibrational Frequencies

Vibrational analysis helps in identifying functional groups. The most prominent peaks in the IR spectrum of this compound are expected to be from the carbonyl stretches.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (Aromatic) | Ar-H | ~ 3100 - 3000 |

| C-H stretch (Aldehyde) | -(C=O)-H | ~ 2850, ~2750 |

| C=O stretch (Aldehyde) | -CHO | ~ 1710 - 1690 |

| C=O stretch (Ketone) | Ar-(C=O)-Ar | ~ 1670 - 1650 |

| C=C stretch (Aromatic) | Ar C=C | ~ 1600 - 1450 |

| C-O stretch | C-O | ~ 1200 - 1100 |

Table 3: Predicted Electronic and Spectroscopic Properties

These properties are essential for understanding the molecule's reactivity and its interaction with light. The HOMO-LUMO gap is a key indicator of chemical stability.

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -2.0 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |

| Dipole Moment | ~ 3.0 to 3.5 Debye |

| Spectroscopic Properties | |

| ¹H NMR (Aldehyde H) | ~ 9.9 - 10.1 ppm |

| ¹H NMR (Aromatic H) | ~ 7.4 - 8.2 ppm |

| ¹³C NMR (Aldehyde C) | ~ 190 - 193 ppm |

| ¹³C NMR (Ketone C) | ~ 195 - 198 ppm |

| λmax (UV-Vis, n→π) | ~ 320 - 340 nm |

| λmax (UV-Vis, π→π) | ~ 250 - 270 nm |

Experimental Validation Protocols

To validate the results of the quantum chemical calculations, a direct comparison with experimental data is necessary. The following experimental techniques would be employed.

-

X-ray Crystallography: Provides the definitive solid-state molecular structure, including bond lengths, bond angles, and dihedral angles, for direct comparison with the optimized geometry.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Records the infrared spectrum of the compound, allowing for the comparison of experimental vibrational frequencies with the calculated values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, which can be compared with the predicted chemical shifts.

-

UV-Visible Spectroscopy: Measures the electronic absorption spectrum, which can be correlated with the predicted electronic transitions from TD-DFT calculations.

The logical flow of comparing theoretical predictions with experimental results is outlined in the diagram below.

Caption: Validation of theoretical predictions via experimental data.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to generate detailed insights into the structural, vibrational, and electronic properties of the molecule. The outlined computational protocol, coupled with the specified experimental validation techniques, constitutes a complete strategy for a thorough characterization. The illustrative data presented herein serves as a benchmark for what can be expected from such a study. This approach not only deepens the fundamental understanding of this compound but also provides crucial data that can inform its use in synthesis and potential applications in drug development.

References

An In-depth Technical Guide to 3-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Benzoylbenzaldehyde, a key intermediate in various synthetic applications.

Core Molecular Data

The fundamental molecular information for this compound is summarized below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀O₂[1] |

| Molecular Weight | 210.23 g/mol |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of 3-benzoylbenzyl alcohol.[2]

-

Materials:

-

3-Benzoylbenzyl alcohol

-

Acetone

-

Chromic acid solution

-

Water

-

Ether

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2.0 g of 3-Benzoylbenzyl alcohol in 10 ml of acetone.

-

Cool the solution to 15-20°C.

-

Add chromic acid solution dropwise to the cooled mixture while stirring.

-

Continue stirring for 5 minutes after the addition is complete.

-

Add 50 ml of water to the reaction mixture.

-

Extract the aqueous mixture with ether.

-

Wash the ethereal solution sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure (b.p. 160°-170° C./0.08 mm) to yield pure this compound.[2]

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra will provide detailed information about the molecular structure.

-

-

Mass Spectrometry (MS):

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer. The mass spectrum will confirm the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample. For a liquid, a thin film can be prepared between salt plates.

-

Analysis: Use a Fourier-Transform Infrared (FT-IR) spectrometer to obtain the IR spectrum. Characteristic peaks for the carbonyl groups (ketone and aldehyde) and aromatic rings will be present.

-

Visualized Workflow

The following diagram illustrates the synthesis and subsequent analytical workflow for this compound.

Caption: Synthesis and analysis workflow for this compound.

References

Methodological & Application

Applications of 3-Benzoylbenzaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzaldehyde is a versatile bifunctional aromatic compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement allows for selective chemical transformations, making it a valuable building block in organic synthesis for the construction of a diverse array of molecular architectures. The differential reactivity of the aldehyde and ketone moieties enables chemoselective reactions, providing access to complex molecules, including heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

I. Synthesis of Stilbene (B7821643) and Chalcone (B49325) Derivatives via Olefination Reactions

The aldehyde functionality of this compound is more susceptible to nucleophilic attack than the sterically hindered and less electrophilic ketone group. This chemoselectivity is exploited in olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions to synthesize stilbene and chalcone derivatives, respectively. These products can serve as intermediates for the synthesis of various pharmacologically active compounds.

A. Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-3-(3-Benzoylphenyl)acrylates

The Horner-Wadsworth-Emmons reaction of this compound with stabilized phosphonate (B1237965) ylides provides a reliable method for the stereoselective synthesis of (E)-alkenes.[1][2] This reaction is particularly useful for the synthesis of α,β-unsaturated esters, which are precursors to a variety of bioactive molecules.

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-Benzoylphenyl)acrylate

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford ethyl (E)-3-(3-benzoylphenyl)acrylate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| This compound | Triethyl phosphonoacetate | Ethyl (E)-3-(3-Benzoylphenyl)acrylate | 85-95 |

B. Wittig Reaction for the Synthesis of 3-Benzoylstilbenes

The Wittig reaction provides a general method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] In the case of this compound, the reaction with non-stabilized phosphorus ylides can be used to synthesize various substituted stilbenes, with the (Z)-isomer often being the major product under salt-free conditions.

Experimental Protocol: Synthesis of (Z)-3-Benzoylstilbene

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise at 0 °C. The formation of a deep red or orange color indicates the generation of the ylide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the (Z)- and (E)-isomers of 3-benzoylstilbene and the triphenylphosphine (B44618) oxide byproduct.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) (Z/E ratio) |

| This compound | Benzyltriphenylphosphonium ylide | 3-Benzoylstilbene | 70-85 (Varies) |

Diagram of Olefination Workflow

Caption: General workflows for Wittig and HWE reactions of this compound.

II. Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoquinolines and phthalazinones, which are important structural motifs in many pharmaceutical agents.

A. Synthesis of 1-Phenyl-3,4-dihydroisoquinolin-3-one Derivatives

The reaction of this compound with N-substituted aminoacetamides can lead to the formation of 1-phenyl-3,4-dihydroisoquinolin-3-one derivatives. This transformation likely proceeds through the formation of an intermediate Schiff base followed by an intramolecular cyclization and dehydration. These scaffolds are of interest in medicinal chemistry.[6][7][8]

Experimental Protocol: Synthesis of 2-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one

Materials:

-

This compound

-

N-Benzyl-2-aminoacetamide

-

p-Toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of this compound (1.0 equivalent), N-benzyl-2-aminoacetamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 2-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| This compound | N-Benzyl-2-aminoacetamide | 2-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one | 60-75 |

Diagram of Isoquinolinone Synthesis Pathway

Caption: Proposed pathway for the synthesis of 1-phenyl-3,4-dihydroisoquinolin-3-ones.

B. Synthesis of Phthalazinone Derivatives

While the synthesis of phthalazinones typically involves the reaction of a 2-acylbenzoic acid with hydrazine (B178648), this compound can be a precursor to the required 3-benzoylbenzoic acid via oxidation. The subsequent cyclocondensation with hydrazine hydrate (B1144303) would yield 4-phenyl-2,3-dihydrophthalazin-1-one.

Experimental Protocol: Two-Step Synthesis of 4-Phenyl-2,3-dihydrophthalazin-1-one

Step 1: Oxidation of this compound to 3-Benzoylbenzoic Acid

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve this compound in a minimal amount of aqueous sodium carbonate solution.

-

Add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

Heat the mixture gently until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Decolorize the filtrate with a small amount of sodium bisulfite.

-

Acidify the clear solution with hydrochloric acid to precipitate the 3-benzoylbenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of 4-Phenyl-2,3-dihydrophthalazin-1-one

Materials:

-

3-Benzoylbenzoic acid

-

Hydrazine hydrate

Procedure:

-

A mixture of 3-benzoylbenzoic acid (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated to reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from ethanol to yield pure 4-phenyl-2,3-dihydrophthalazin-1-one.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Overall Yield (%) |

| This compound | Hydrazine hydrate | 4-Phenyl-2,3-dihydrophthalazin-1-one | 70-80 (two steps) |

Diagram of Phthalazinone Synthesis Workflow

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Benzoylbenzaldehyde as a Potential Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzaldehyde is an aromatic organic compound containing both a benzoyl and a formyl group. Its structure, featuring a benzophenone (B1666685) moiety, suggests its potential as a photosensitizer. Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cytotoxicity in target cells or initiate chemical reactions. This property is the cornerstone of applications like photodynamic therapy (PDT) for cancer treatment, photocatalysis in organic synthesis, and photopolymerization.

While direct and extensive research on this compound as a photosensitizer is not widely documented, its structural isomer, 2-Benzoylbenzaldehyde, serves as a valuable precursor in the synthesis of potent photosensitizers.[1] The benzophenone core within this compound is a well-known chromophore that can efficiently undergo intersystem crossing to a long-lived triplet state upon photoexcitation, a critical characteristic for an effective photosensitizer.[2] This document aims to provide an overview of the potential applications of this compound as a photosensitizer, drawing parallels from its isomers and related compounds, and to offer detailed protocols for its evaluation.

Principle of Action as a Photosensitizer

The function of a photosensitizer is predicated on its ability to absorb light and transfer that energy to surrounding molecules, most notably molecular oxygen. The process can be broadly categorized into Type I and Type II photochemical reactions.

-

Type I Reaction: The excited triplet state of the photosensitizer can directly interact with a substrate, leading to hydrogen atom or electron transfer, which results in the formation of radical ions. These can further react with oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and other ROS.

-

Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of highly reactive singlet oxygen (¹O₂).

The benzophenone moiety in this compound is known to have a high triplet state energy, which would theoretically allow for efficient energy transfer to molecular oxygen to generate singlet oxygen.

Potential Applications

Based on the photochemical properties of its structural components and isomers, this compound could potentially be utilized in the following areas:

-

Photodynamic Therapy (PDT): As a photosensitizer, this compound could be investigated for its ability to induce cancer cell death upon light activation. Its efficacy would depend on its ability to localize in tumor tissues and generate cytotoxic ROS.

-

Photocatalysis: Benzaldehyde and its derivatives have been shown to act as photocatalysts in various organic reactions.[3] this compound could potentially drive chemical transformations through light-induced energy or electron transfer.

-

Photoinitiator for Polymerization: Carbonyl compounds, including aromatic ketones and aldehydes, are widely used as photoinitiators for polymerization reactions.[3] this compound could initiate polymerization upon UV irradiation.

Data Presentation: Photophysical Properties of Related Compounds

| Compound | λmax (abs) (nm) | Triplet Energy (kcal/mol) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| Benzophenone | ~330-350 | 69 | ~0.3 | Benzene | Generic Data |

| 4-Phenylphthalazin-1(2H)-one (from 2-Benzoylbenzaldehyde) | Data to be populated | Data to be populated | Data to be populated | DMSO/DMF | [1] |

| Substituted Phthalazinones | Data to be populated | Data to be populated | Data to be populated | DMSO/DMF | [1] |

Note: The table is partially populated as specific data for many derivatives is sparse in publicly available literature. Researchers are encouraged to determine these values experimentally for novel compounds.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the potential of this compound as a photosensitizer.

Protocol 1: Synthesis of a Potential Photosensitizer from this compound (Hypothetical)

This protocol is a hypothetical adaptation of the synthesis of phthalazinone-based photosensitizers from 2-Benzoylbenzaldehyde.[1] The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to yield a corresponding benz[g]phthalazinone derivative.

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the mixture while stirring.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product is expected to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benz[g]phthalazinone derivative.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a common method for quantifying the efficiency of singlet oxygen generation by a photosensitizer using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.[1]

Materials:

-

This compound or its synthesized derivative

-

1,3-Diphenylisobenzofuran (DPBF)

-

Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

-

Spectrophotometer

-

Light source with a specific wavelength for excitation

-

Cuvettes

-